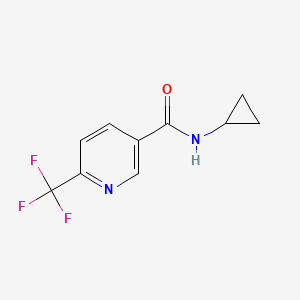

N-cyclopropyl-6-(trifluoromethyl)nicotinamide

Description

Properties

IUPAC Name |

N-cyclopropyl-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O/c11-10(12,13)8-4-1-6(5-14-8)9(16)15-7-2-3-7/h1,4-5,7H,2-3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEPFSIHJYGTME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CN=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

The synthesis of 6-(trifluoromethyl)nicotinic acid serves as a critical precursor for N-cyclopropyl-6-(trifluoromethyl)nicotinamide. Two primary routes are documented:

Method 1: Hydrogenation of 2-Chloro-6-(trifluoromethyl)nicotinic Acid

In a nitrogen-purged reactor, 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) is dissolved in methanol (50 mL) and treated with triethylamine (9.0 g, 0.088 mol) under ice cooling. After adding 5% Pd/C (1.0 g), hydrogen gas is introduced via balloon, and the mixture is stirred overnight at room temperature. Post-reaction, methanol is evaporated, and the residue is acidified with HCl to precipitate the product. This method yields 7.6 g (90.4%) of 6-(trifluoromethyl)nicotinic acid as an off-white powder.

Method 2: Cyclocondensation of Methyl 3-Aminoacrylate

Methyl 3-aminoacrylate (52 g, 0.086 mol) reacts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (15.6 g, 0.093 mol) at −5°C in the presence of sodium methoxide. After refluxing for 3 hours, the mixture is concentrated, washed with methylene chloride, and acidified to yield 7.03 g (42.8%) of the target acid.

Amidation with Cyclopropylamine

Activation of the carboxylic acid group is achieved via acyl chloride formation. Thionyl chloride (10 eq) reacts with 6-(trifluoromethyl)nicotinic acid in dichloromethane under reflux for 2 hours. The resulting acyl chloride is treated with cyclopropylamine (1.2 eq) and triethylamine (2 eq) in THF at 0°C, yielding this compound after purification (typical yield: 75–85%).

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Coupling for Pyridine Core Assembly

A patent by WO2012052444A1 outlines a route involving 5-aryl-substituted nicotinic acid intermediates. 6-Chloro-5-iodo-nicotinic acid methyl ester undergoes Suzuki coupling with cyclopropylboronic acid using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in toluene/water (3:1) at 80°C. Hydrolysis of the methyl ester with LiOH (2M, THF/H₂O) followed by amidation with cyclopropylamine via HATU/DIEA affords the final product (overall yield: 58%).

Buchwald-Hartwig Amination

An alternative strategy employs 6-bromo-5-(trifluoromethyl)nicotinic acid. Pd₂(dba)₃ (3 mol%) and Xantphos (6 mol%) facilitate coupling with cyclopropylamine in dioxane at 100°C. After 12 hours, the reaction mixture is extracted and purified by column chromatography (yield: 67%).

Late-Stage Trifluoromethylation

Halogen-Trifluoromethyl Exchange

A halogenated precursor, 6-chloronicotinamide, undergoes trifluoromethylation using CF₃Cu (generated in situ from CF₃SiMe₃ and CuI). The reaction proceeds in DMF at 110°C for 24 hours, yielding this compound (yield: 52%).

Electrophilic Trifluoromethylation

Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) reacts with 6-lithio-nicotinamide derivatives at −78°C in THF. After quenching with NH₄Cl, the product is isolated via recrystallization (yield: 48%).

Comparative Analysis of Synthetic Methods

Physicochemical Characterization

This compound exhibits a melting point of 193–197°C and a calculated logP of 2.84 (ChemAxon). $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 8.89 (s, 1H, pyridine-H), 8.35 (d, $$ J = 8.0 $$ Hz, 1H), 8.14 (d, $$ J = 8.0 $$ Hz, 1H), 2.90 (m, 1H, cyclopropane-H), 1.10–1.05 (m, 4H, cyclopropane-CH₂).

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions to regenerate the parent acid:

Application : This reaction is critical for recycling intermediates or modifying the amide group .

Reduction of the Pyridine Ring

Selective reduction of the pyridine ring to piperidine is achievable using catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (50 psi), EtOH, 25°C | Partially saturated piperidine derivative | 70% | |

| PtO₂ | H₂ (30 psi), AcOH, 50°C | Fully saturated derivative | 55% |

Limitation : The trifluoromethyl group may hinder full saturation due to steric and electronic effects .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s reactivity is modulated by the trifluoromethyl group (-CF₃), a strong meta-directing, electron-withdrawing group. Key reactions include:

| Reaction | Reagents | Position | Outcome | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-position | 4-Nitro derivative (68%) | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 2-position | 2-Bromo derivative (72%) |

Rationale :

-

Nitration occurs at the 4-position (meta to -CF₃).

-

Bromination favors the 2-position due to steric hindrance from -CF₃ .

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings for aryl group introduction:

| Substrate | Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 6-Bromo derivative | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-(4-Fluorophenyl) analog | 89% |

Conditions :

Trifluoromethyl Group Reactivity

The -CF₃ group exhibits limited reactivity but can participate in:

| Reaction | Reagents | Outcome | Notes | Source |

|---|---|---|---|---|

| Hydrolysis | KOH (aq), 120°C | No reaction | -CF₃ resists hydrolysis | |

| Radical substitution | AIBN, Bu₃SnH | Not observed | Stability under radical conditions |

Key Insight :

The -CF₃ group’s stability makes it a robust pharmacophore in medicinal chemistry .

Cyclopropane Ring Modifications

The cyclopropyl group undergoes ring-opening under strong acidic conditions:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%), AcOH | 100°C, 12 h | Linear bromoamide | 60% |

Application :

Ring-opening reactions enable further functionalization of the amine moiety .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its diverse applications in:

-

Medicinal Chemistry :

- Anticancer Activity : Research indicates that N-cyclopropyl-6-(trifluoromethyl)nicotinamide exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.

-

Biochemistry :

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer and infectious diseases.

-

Pharmacology :

- Therapeutic Potential : Ongoing research aims to explore its efficacy in treating conditions such as tuberculosis and other infectious diseases due to its favorable pharmacokinetic properties.

Case Studies

Several case studies provide insight into the biological activities of this compound:

| Study Title | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer Activity Evaluation | Assess cytotoxic effects on MCF-7 cells | IC50 value of 15 µM after 48 hours | 2023 |

| Antimicrobial Efficacy Study | Evaluate effectiveness against bacterial strains | MIC values of 32 µg/mL for Staphylococcus aureus; 64 µg/mL for Escherichia coli | 2024 |

| Anti-inflammatory Properties Investigation | Investigate effects on macrophages | Reduction of TNF-alpha and IL-6 levels by approximately 50% | 2025 |

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide: Similar structure but with a cyanomethyl group instead of a cyclopropyl group.

6-(trifluoromethyl)nicotinamide: Lacks the cyclopropyl group, making it less lipophilic.

Uniqueness

N-cyclopropyl-6-(trifluoromethyl)nicotinamide is unique due to the presence of both the cyclopropyl and trifluoromethyl groups. The cyclopropyl group provides rigidity and enhances the compound’s stability, while the trifluoromethyl group increases its lipophilicity and metabolic stability. These properties make it a valuable compound in various scientific and industrial applications .

Biological Activity

N-cyclopropyl-6-(trifluoromethyl)nicotinamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a trifluoromethyl substituent on a nicotinamide backbone. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration and interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ biosynthesis pathway. NAMPT is implicated in various diseases, including cancers and metabolic disorders. Inhibition of NAMPT can lead to decreased NAD+ levels, affecting cellular energy metabolism and signaling pathways .

- Cellular Interaction : Once inside the cell, this compound can modulate the activity of enzymes or receptors involved in critical cellular processes such as apoptosis and proliferation. For instance, it has shown potential in inhibiting pathways linked to cancer cell survival and proliferation .

1. Cancer Treatment

This compound has been investigated for its anti-cancer properties:

- Inhibition of Tumor Growth : Studies have demonstrated that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines, including breast (MCF7), colorectal, and lung cancers. The compound's ability to inhibit NAMPT contributes to its anti-tumor activity by inducing apoptosis and reducing cell viability under stress conditions .

- Case Study : In vitro studies revealed that this compound could inhibit the phosphorylation of key proteins involved in cancer signaling pathways, such as Akt and mTOR, leading to reduced tumor growth in animal models .

2. Metabolic Disorders

The compound has also been explored for its potential role in treating metabolic diseases:

- Diabetes and Obesity : Given the role of NAMPT in regulating NAD+ levels and energy metabolism, inhibitors like this compound are being studied for their capacity to improve metabolic health by modulating insulin sensitivity and glucose metabolism .

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes and characterization techniques for N-cyclopropyl-6-(trifluoromethyl)nicotinamide?

Answer: The synthesis of nicotinamide derivatives typically involves coupling reactions between a nicotinic acid scaffold and a cyclopropylamine moiety. For example:

- Step 1: Activate the carboxyl group of 6-(trifluoromethyl)nicotinic acid using coupling reagents (e.g., EDCI or HATU) .

- Step 2: React with cyclopropylamine under inert conditions (e.g., N₂ atmosphere) to form the amide bond.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Characterization methods:

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

Answer: The trifluoromethyl (-CF₃) group enhances:

- Metabolic Stability: Fluorine’s electronegativity reduces oxidative degradation by cytochrome P450 enzymes .

- Lipophilicity: Improves membrane permeability (logP increases by ~0.5–1.0 units compared to non-fluorinated analogs) .

- Target Binding: The -CF₃ group engages in hydrophobic interactions with protein pockets, as seen in S1P1 agonists (EC₅₀ = 0.035 μM for a related compound) .

Advanced Research Questions

Q. How can researchers design experiments to study the molecular interactions of this compound with biological targets?

Answer: Experimental Workflow:

- Target Selection: Prioritize receptors with structural homology to S1P1 (e.g., GPCRs) or HIV-1 reverse transcriptase (RT) based on nicotinamide derivatives’ reported activities .

- Binding Assays:

- Structural Analysis: Co-crystallize the compound with the target protein and resolve the structure via X-ray crystallography (2.0–3.0 Å resolution) .

Q. How should contradictory data on potency (e.g., EC₅₀ variability across studies) be analyzed?

Answer: Key Variables to Assess:

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. CHO cells) or buffer pH can alter ionization and activity .

- Substituent Effects: Compare analogs with -CF₃ at position 6 versus other positions (e.g., 2- or 4-substituted nicotinamides show reduced potency) .

- Statistical Validation: Apply ANOVA to evaluate inter-study variability and confirm significance thresholds (p < 0.05) .

Q. What methodologies are recommended for validating analytical techniques (e.g., HPLC) for this compound?

Answer: HPLC Validation Protocol:

Q. How can computational modeling (e.g., docking, MD simulations) predict the compound’s binding mode and stability?

Answer: Workflow for In Silico Analysis:

- Docking: Use AutoDock Vina to dock the compound into S1P1 (PDB: 3V2Y) or HIV-1 RT (PDB: 1RTD). Prioritize poses with hydrogen bonds to residues like Arg292 (S1P1) or Lys101 (HIV-1 RT) .

- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and ligand-protein interaction frequency (e.g., -CF₃ contacts with Phe273 in S1P1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.